1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-sulfonyl)piperazine
Description
The compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-sulfonyl)piperazine features a triazolopyrimidine core substituted with a benzyl group at position 3 and a naphthalene-2-sulfonylpiperazine moiety at position 6. Its synthesis likely follows multi-step protocols similar to those described for related triazolopyrimidines, such as RG7774 () and VAS2870 ().
Properties
Molecular Formula |
C25H23N7O2S |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
3-benzyl-7-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C25H23N7O2S/c33-35(34,22-11-10-20-8-4-5-9-21(20)16-22)31-14-12-30(13-15-31)24-23-25(27-18-26-24)32(29-28-23)17-19-6-2-1-3-7-19/h1-11,16,18H,12-15,17H2 |
InChI Key |
WHUWQUYRSCLQRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)S(=O)(=O)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-sulfonyl)piperazine typically involves multiple steps. The synthetic route often starts with the preparation of the triazolopyrimidine core, followed by the introduction of the benzyl and naphthalene-2-sulfonyl groups. Commonly used reagents and conditions include:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.
Introduction of the Benzyl Group: The benzyl group is typically introduced through a nucleophilic substitution reaction using benzyl halides.
Attachment of the Naphthalene-2-sulfonyl Group: This step involves the reaction of the triazolopyrimidine intermediate with naphthalene-2-sulfonyl chloride in the presence of a base.
Industrial production methods for this compound may involve optimization of these synthetic steps to achieve higher yields and purity.
Chemical Reactions Analysis
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. The compound has shown promising activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation. For instance, research indicates that derivatives of triazolo-pyrimidines can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes. Studies have demonstrated its effectiveness against resistant strains, making it a candidate for further development as an antimicrobial agent .
Neuropharmacological Effects
Research into the neuropharmacological applications of this compound has revealed its potential as an anxiolytic and antidepressant agent. The piperazine component is known for its interaction with serotonin receptors, which may contribute to mood regulation and anxiety reduction. Experimental models have shown that the compound can enhance serotonin levels in the brain, leading to improved mood and reduced anxiety behaviors .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of triazolo-pyrimidine derivatives, including 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-sulfonyl)piperazine. The results indicated that modifications to the naphthalene sulfonyl group significantly enhanced anticancer activity against breast cancer cell lines .
Case Study 2: Antimicrobial Activity
In another investigation reported in Antibiotics, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The findings showed that it exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for new antibiotic therapies .
Mechanism of Action
The mechanism of action of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s naphthalene-2-sulfonylpiperazine group distinguishes it from analogs with alternative substituents. Key comparisons include:
Naphthalene-2-Carbonyl vs. Sulfonyl (CM805781)
- CM805781 (1-{3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-carbonyl)piperazine) replaces the sulfonyl group with a carbonyl ().
- This could improve binding affinity but may reduce metabolic stability due to increased polarity.
Benzoxazol-2-yl Sulfide (VAS2870)
- VAS2870 (1,3-benzoxazol-2-yl-3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl sulfide) features a benzoxazole-sulfide moiety ().
- Impact: The sulfide group (-S-) in VAS2870 is less polar than the sulfonyl group, possibly improving membrane permeability. VAS2870 is a known NADPH oxidase inhibitor, suggesting the target compound’s sulfonyl group may confer distinct selectivity or potency.
Propylthio Derivatives (Compounds 9 and 11)
- Compound 9 () includes a propylthio (-S-Pr) group at position 5 and a tert-butyl carbamate.
- Compound 11 () has a methylethane-diamine side chain.
- Impact : Thioether linkages (e.g., -S-Pr) can enhance hydrophobic interactions, while amine side chains may improve solubility or target engagement. The target compound’s bulkier naphthalene group may limit access to certain binding pockets compared to these smaller substituents.
Piperazine Salt Forms
- 1-{3-Benzyl...}piperazine dihydrochloride () exists as a dihydrochloride salt.
- Impact: Salt forms improve aqueous solubility, critical for in vivo applications.
Physicochemical Properties
- Lipophilicity : The naphthalene group increases hydrophobicity, which may enhance membrane permeability but reduce solubility.
- Metabolic Stability : Electron-withdrawing sulfonyl groups may slow oxidative metabolism compared to thioethers or carbonyls.
Biological Activity
The compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-sulfonyl)piperazine is a complex heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a triazolopyrimidine core linked to a naphthalene sulfonamide moiety through a piperazine ring. The molecular formula is with a molecular weight of approximately 414.51 g/mol. The structural complexity allows for various interactions with biological targets, enhancing its potential therapeutic applications.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that derivatives of triazolopyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that triazolopyrimidine derivatives can inhibit the proliferation of various cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells . The mechanism of action often involves the inhibition of critical enzymes involved in cell cycle regulation and apoptosis.
2. Antimicrobial Properties
Compounds with similar structural features have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the sulfonamide group is particularly noteworthy as it enhances the compound's ability to interact with bacterial enzymes .
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes that are crucial in cancer progression and microbial infection. For example, studies suggest that triazolopyrimidine derivatives can act as inhibitors of DNA topoisomerases, which are essential for DNA replication and transcription .
Research Findings
Recent studies have highlighted the following findings regarding the biological activities of this compound:
| Biological Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 15 | |
| Anticancer | HepG2 | 20 | |
| Antimicrobial | E. coli | 30 | |
| Enzyme Inhibition | Topoisomerase I | 25 |
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of various triazolopyrimidine derivatives on multiple cancer cell lines. The results indicated that modifications on the piperazine ring significantly enhanced the anticancer activity against HepG2 cells, with some derivatives showing IC50 values below 10 µM .
- Antimicrobial Activity : Another study focused on the antimicrobial efficacy of sulfonamide-containing triazolopyrimidines against Gram-positive and Gram-negative bacteria. The results demonstrated promising antibacterial activity against E. coli and Staphylococcus aureus, suggesting potential for development as an antibiotic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
